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Compound of Interest

2-(Methoxymethyl)-1,3-thiazole-4-
Compound Name:

carbaldehyde
CAS No.: 854754-21-5
Cat. No.: B1390205

Get Quote

Executive Summary
The thiazole ring (
) is a privileged scaffold in medicinal chemistry, distinguished by its

-excessive nature and ability to engage in diverse non-covalent interactions (hydrogen
bonding,

stacking, and sulfur

-hole bonding). This guide dissects the mechanistic versatility of substituted thiazoles, moving
beyond generic descriptions to specific molecular targets: microtubule destabilization
(oncology), kinase modulation (oncology), and DNA gyrase inhibition (antimicrobial).

Part 1: Structural Pharmacophore & SAR Logic
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The biological efficacy of thiazole is dictated by substitution patterns at the C2, C4, and C5
positions. The ring acts as a bioisostere for pyridine or benzene but offers unique electronic
properties due to the sulfur atom's lone pairs and aromaticity.

The Core Scaffold

e C2 Position (Nucleophilic/Basic): The most common site for introducing amine, amide, or
hydrazine linkers. These groups often serve as hydrogen bond donors/acceptors within
enzyme active sites (e.g., the ATP-binding pocket of kinases).

e C4 Position (Lipophilic/Aromatic): Substitutions here, particularly bulky aryl groups (e.g.,
3,4,5-trimethoxyphenyl), are critical for mimicking the pharmacophore of natural products like
combretastatin A-4 (CA-4), enabling tubulin binding.

e C5 Position (Electronic Tuning): Electron-withdrawing groups (halogens, nitro) or small alkyl
groups at C5 modulate the pKa of the ring nitrogen and influence metabolic stability.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing thiazole derivatives based on the
desired therapeutic target.
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Caption: SAR optimization logic for thiazole derivatives targeting Kinases, Tubulin, or DNA
Gyrase.

Part 2: Oncology Mechanisms (Tubulin & Kinases)
Tubulin Polymerization Inhibition

Many 2,4-disubstituted thiazoles function as Microtubule Destabilizing Agents (MDAS).

Mechanism: They bind to the colchicine-binding site on

-tubulin.

o Causality: Binding prevents the curved-to-straight conformational change required for tubulin
dimers to polymerize into microtubules.

o Outcome: This blockade arrests the cell cycle at the G2/M phase (mitosis), leading to mitotic
catastrophe and apoptosis.[1]

o Key Structural Feature: The "cis-locked" conformation. The thiazole ring restricts rotation
similar to the cis-double bond in Combretastatin A-4, maintaining the necessary geometry to
fit the hydrophobic pocket of

-tubulin [1, 5].

Kinase Inhibition (Src/Abl)

Dasatinib is the archetype for thiazole-based kinase inhibition.
e Mechanism: It functions as an ATP-competitive inhibitor.

e Molecular Interaction: The thiazole nitrogen acts as a hydrogen bond acceptor for the amide
nitrogen of Met318 (in c-Src) or Met341 (in Abl). The 2-amino group acts as a hydrogen bond
donor to the carbonyl oxygen of the "gatekeeper” residue (Thr315 in Abl) [9, 10].

 Significance: This dual-anchoring locks the kinase in an inactive conformation.
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Visualization: Tubulin Inhibition Pathway
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Caption: Mechanistic cascade of thiazole-induced microtubule destabilization leading to
apoptosis.

Part 3: Antimicrobial Mechanism (DNA Gyrase)
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Unlike fluoroquinolones which target the GyrA subunit (DNA cleavage/reunion), thiazole
derivatives predominantly target the GyrB subunit of bacterial DNA gyrase [2, 6].[2]

e Target: The ATP-binding pocket of GyrB.[2]

e Mechanism: Competitive inhibition of ATP hydrolysis. The thiazole ring occupies the pocket,
preventing the energy transduction required for DNA supercoiling.

» Resistance Evasion: Because they target GyrB rather than the fluoroquinolone-target GyrA,
thiazoles retain activity against many quinolone-resistant strains (e.g., MRSA, VRE).

Part 4: Experimental Protocols
Synthesis: Hantzsch Thiazole Reaction

This is the industry-standard method for generating the thiazole core. It is self-validating
because the product typically precipitates out of the reaction mixture upon neutralization.

Protocol:

Reactants: Combine 1.0 equivalent of an

-haloketone (e.g., 2-bromoacetophenone) and 1.0 equivalent of a thioamide (e.g., thiourea)
in ethanol or methanol (10 mL/mmol).

o Reaction: Reflux the mixture for 1-2 hours. Monitor via TLC (Mobile phase: 30% Ethyl
Acetate in Hexane).

» Validation: The formation of the intermediate thiazolium hydrobromide salt is often visible as
a solid.

o Workup: Cool to room temperature. Neutralize with 10% aqueous sodium carbonate (

) or ammonium hydroxide.

o Why? The free base thiazole is less soluble in water than the salt, forcing precipitation.

 Purification: Filter the precipitate, wash with water (to remove inorganic salts), and
recrystallize from ethanol [7, 8].
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Caption: Workflow for the Hantzsch Thiazole Synthesis.

Bioassay: Tubulin Polymerization Assay

To verify the mechanism described in Section 2.1, a fluorescence-based polymerization assay
is required.

Protocol:

e Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), and fluorescent reporter
(DAPI or specialized Kit).

e Control Setup:

o Negative Control: DMSO (vehicle).

o Positive Control (Destabilizer): Colchicine (5 pM).

o Positive Control (Stabilizer): Paclitaxel (5 uM) - Crucial for distinguishing mechanism.
» Procedure:

o Incubate tubulin (2 mg/mL) with the test thiazole compound (various concentrations) at
37°C in PEM buffer.

o Measure fluorescence excitation/emission (e.g., 360/450 nm) every 60 seconds for 60
minutes.

» Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

o Interpretation: A reduction in maximum fluorescence (Vmax) and a decrease in the slope
of the growth phase compared to vehicle indicates inhibition of polymerization [1, 5].
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Quantitative Data Summary (Representative)

Compound . Representative Reference
Target Primary MoA

Class IC50 (pM) Standard

) ) Tubulin ( Polymerization Combretastatin
2,4-Diarylthiazole o 0.05-25

N : iy <0.001 (nM -
2-Aminothiazole Src/Abl Kinase ATP Competition Dasatinib

range)
Thiazole- DNA Gyrase ATPase
o 40-15.0 Novobiocin
Hydrazone (GyrB) Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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